REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([CH3:8])=[CH:4][CH:5]=[CH:6][CH:7]=1.[CH2:9]=O.[S:11]1[CH2:15][C:14](=[O:16])[NH:13][C:12]1=[O:17]>C(O)C>[CH3:8][C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[NH:1][CH2:9][N:13]1[C:14](=[O:16])[CH2:15][S:11][C:12]1=[O:17]
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Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
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NC=1C(=CC=CC1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
11.7 g
|
Type
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reactant
|
Smiles
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S1C(NC(C1)=O)=O
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Name
|
|
Quantity
|
100 mL
|
Type
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solvent
|
Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
On cooling
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Type
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FILTRATION
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Details
|
the resulting precipitate was filtered off
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Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=CC=C1)NCN1C(SCC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |